4-Methyl-2-nitrobenzenediazonium
Description
4-Methyl-2-nitrobenzenediazonium is a diazonium salt derived from the diazotization of 4-methyl-2-nitroaniline, where the diazonium group (-N₂⁺) is positioned ortho to the nitro (-NO₂) group and para to the methyl (-CH₃) substituent on the benzene ring (Figure 1). This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of azo dyes, pharmaceuticals, and heterocyclic compounds via coupling or substitution reactions .
The electron-withdrawing nitro group stabilizes the diazonium ion by delocalizing positive charge, while the electron-donating methyl group introduces steric and electronic effects that modulate reactivity and solubility. Industrial applications often involve its use in Sandmeyer reactions, where copper(I) cyanide (CuCN) facilitates substitution to form derivatives like 1-chloro-4-methyl-2-nitrobenzene or 4-bromo-3-nitrotoluene . However, diazonium salts are inherently unstable and may decompose explosively under heat or friction, necessitating careful handling.
Properties
IUPAC Name |
4-methyl-2-nitrobenzenediazonium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N3O2/c1-5-2-3-6(9-8)7(4-5)10(11)12/h2-4H,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZDQIRBVZYONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N3O2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067032 | |
| Record name | Benzenediazonium, 4-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24920-35-2 | |
| Record name | 4-Methyl-2-nitrobenzenediazonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24920-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenediazonium, 4-methyl-2-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024920352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-methyl-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 4-methyl-2-nitro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-nitrobenzenediazonium | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-nitrobenzenediazonium typically involves the diazotization of 4-methyl-2-nitroaniline. The process begins with the nitration of toluene to produce 4-methyl-2-nitrotoluene, which is then converted to 4-methyl-2-nitroaniline through a reduction reaction. The final step involves the diazotization of 4-methyl-2-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-nitrobenzenediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically involve copper(I) salts (e.g., CuCl, CuBr) and are carried out in aqueous acidic conditions.
Coupling Reactions: Often performed in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Produce halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Yield azo dyes, which are brightly colored and used in various applications.
Reduction Reactions: Result in the formation of 4-methyl-2-nitroaniline.
Scientific Research Applications
Organic Synthesis
Azo Coupling Reactions
One of the primary applications of 4-Methyl-2-nitrobenzenediazonium is in azo coupling reactions, where it serves as a diazonium coupling agent. This reaction is crucial for synthesizing azo dyes, which are widely used in textiles and other industries. The compound can react with various aromatic compounds to form stable azo compounds.
Example Case Study: Azo Dye Synthesis
In a study published by Swain et al., the synthesis of substituted aryl-azo-thymol derivatives was explored using diazonium salts. The resulting azo compounds exhibited significant antimicrobial activities against various pathogenic bacteria and fungi, demonstrating the utility of this compound in creating biologically active materials .
Electrochemistry
Electrochemical Reduction
The electrochemical properties of this compound have been extensively studied, particularly its reduction behavior in aqueous solutions. Research indicates that this compound undergoes one-electron transfer processes, leading to the formation of grafted layers on electrodes. Such properties are valuable for developing sensors and other electrochemical devices.
Data Table: Electrochemical Behavior
| Parameter | Value |
|---|---|
| Medium | Aqueous (0.1 M HCl) |
| Peak Potential (C1) | Corresponds to reduction |
| Peak Potential (C2) | Grafting of nitro group |
A study highlighted that the presence of two distinct peaks in cyclic voltammetry indicates different reduction pathways for the diazonium ion . This insight is essential for optimizing electrochemical applications.
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
this compound can be effectively analyzed using HPLC techniques. A specific method employing a reverse-phase HPLC column has been developed to separate this compound from mixtures, facilitating its quantification in various samples.
Application Case Study: Pharmacokinetics
In a study focusing on pharmacokinetics, the compound was isolated using an HPLC method compatible with mass spectrometry. This approach enabled researchers to assess the compound's behavior in biological systems, contributing to drug development processes .
Material Science
Surface Modification
The ability to graft this compound onto surfaces has implications for material science, particularly in creating functionalized surfaces with specific chemical properties. This application is particularly relevant in developing coatings with enhanced adhesion or biocompatibility.
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitrobenzenediazonium involves the formation of highly reactive intermediates, such as aryl radicals or cations, upon decomposition of the diazonium group. These intermediates can undergo various reactions, including coupling with nucleophiles or reduction to form amines. The specific molecular targets and pathways depend on the reaction conditions and the nature of the nucleophiles involved .
Comparison with Similar Compounds
Structural and Electronic Effects
a. 2-Nitrobenzenediazonium
- Structure : Lacks the methyl group, with the nitro group in the ortho position.
- Reactivity : Higher thermal instability compared to 4-methyl-2-nitrobenzenediazonium due to the absence of methyl’s weak electron-donating effect, which slightly offsets the nitro group’s destabilizing resonance .
- Applications : Primarily used in azo dye synthesis; less favorable in nucleophilic substitutions due to rapid decomposition.
b. 2-Nitro-4-methoxybenzenediazonium
- Structure : Methoxy (-OCH₃) substituent in the para position (vs. methyl in this compound).
- Reactivity : The stronger electron-donating methoxy group reduces diazonium stability, accelerating decomposition. However, it enhances solubility in polar solvents. In SnCl₂-HCl reduction, it forms 2-nitro-β-methoxyphenylhydrazine (m.p. 127°C), which cyclizes to γ-nitro-β-methoxytetrahydrocarbazole (m.p. 136°C) under acidic conditions .
c. 4-Bromo-3-nitrotoluene
- Structure : Bromine replaces the diazonium group, with nitro and methyl retained.
- Reactivity : A stable aromatic compound compared to diazonium salts. Serves as a precursor in Ullmann or Suzuki couplings.
- Applications : Common in cross-coupling reactions for pharmaceutical intermediates .
Stability and Hazard Profile
Reactivity in Substitution Reactions
Biological Activity
4-Methyl-2-nitrobenzenediazonium is a diazonium salt that has garnered attention in organic chemistry and biochemistry due to its potential biological activities. This compound is part of a larger class of aryl diazonium salts, which are known for their reactivity and utility in various synthetic applications, including the synthesis of azo dyes and other organic compounds. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and environmental science.
This compound can be synthesized through the diazotization of 4-methyl-2-nitroaniline. The compound is characterized by its yellow color and solubility in polar solvents. Its structure includes a nitro group, which is known to influence its reactivity and biological interactions.
Biological Activities
The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, cytotoxic, and mutagenic properties.
Antimicrobial Activity
Research indicates that diazonium salts, including this compound, exhibit significant antimicrobial activity against various bacterial strains. A study demonstrated that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .
Cytotoxic Effects
Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This property positions the compound as a candidate for further development in cancer therapy .
Mutagenic Potential
The mutagenic effects of this compound have been evaluated using Ames tests, which assess the mutagenicity of compounds using bacterial strains. Results indicated that this diazonium salt possesses mutagenic properties, raising concerns about its safety in biological systems .
Case Studies
- Antimicrobial Efficacy : A comparative study involving various aryl diazonium salts showed that this compound exhibited higher antimicrobial activity than its counterparts, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of other tested compounds .
- Cytotoxicity in Cancer Cells : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects at relatively low concentrations .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
